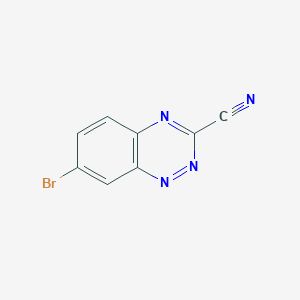
7-Bromo-1,2,4-benzotriazine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,2,4-benzotriazine-3-carbonitrile is a heterocyclic compound that contains a benzotriazine ring substituted with a bromine atom at the 7th position and a cyano group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,4-benzotriazine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-bromobenzonitrile with sodium nitrite in the presence of hydrochloric acid, followed by cyclization to form the benzotriazine ring . Another approach involves the use of copper(I) iodide as a catalyst and pyrrole-2-carboxylic acid as a ligand, which facilitates the coupling of 2-iodoaryl amides and N-Boc-protected hydrazine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1,2,4-benzotriazine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cycloaddition Reactions: The compound can participate in [4+2] cycloaddition reactions to form fused ring systems.
Oxidation and Reduction Reactions: The benzotriazine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.
Cycloaddition Reactions: Catalysts like palladium or copper salts, along with ligands, are employed to facilitate the reaction.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include substituted benzotriazines, fused heterocyclic compounds, and various oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
7-Bromo-1,2,4-benzotriazine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,4-benzotriazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The benzotriazine ring system allows for strong binding interactions with biological macromolecules, leading to its observed biological effects .
Comparison with Similar Compounds
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Similar in structure but contains a thiadiazole ring instead of a triazine ring.
(E)-7-(4-(Diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile: Contains a thiadiazole ring and is used in photovoltaic applications.
Uniqueness: 7-Bromo-1,2,4-benzotriazine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both bromine and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. Its benzotriazine ring system is also a key feature that differentiates it from other similar compounds.
Properties
Molecular Formula |
C8H3BrN4 |
|---|---|
Molecular Weight |
235.04 g/mol |
IUPAC Name |
7-bromo-1,2,4-benzotriazine-3-carbonitrile |
InChI |
InChI=1S/C8H3BrN4/c9-5-1-2-6-7(3-5)12-13-8(4-10)11-6/h1-3H |
InChI Key |
XSLVIEWCIRVOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=NC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















